molecular formula C5H7N3O2 B069683 6-Amino-2-methoxypyrimidin-4-ol CAS No. 186435-66-5

6-Amino-2-methoxypyrimidin-4-ol

Cat. No. B069683
CAS RN: 186435-66-5
M. Wt: 141.13 g/mol
InChI Key: YRLXSZNYIJKRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-2-methoxypyrimidin-4-ol” is a chemical compound with the molecular formula C5H7N3O2 . It is a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular weight of “6-Amino-2-methoxypyrimidin-4-ol” is 141.13 . The InChI code is 1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9) .


Physical And Chemical Properties Analysis

“6-Amino-2-methoxypyrimidin-4-ol” is a white to off-white powder or crystals . The storage temperature is room temperature .

Scientific Research Applications

Enzyme Inhibition Studies

It might act as an inhibitor or modulator for enzymes that interact with pyrimidine molecules, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.

Each of these applications leverages the unique chemical structure of 6-Amino-2-methoxypyrimidin-4-ol , which includes an amino group that can act as a hydrogen bond donor, a methoxy group that can participate in organic reactions, and a pyrimidine ring that is a key component in biological systems . The compound’s versatility in research stems from its ability to mimic or interfere with natural biochemical processes, making it a valuable tool across multiple fields of scientific inquiry.

Safety and Hazards

The safety information for “6-Amino-2-methoxypyrimidin-4-ol” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-amino-2-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLXSZNYIJKRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methoxypyrimidin-4-ol

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